7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated derivative of indole, a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their roles in various pharmacological applications, including as potential therapeutic agents in treating neurological disorders and cancers. The specific compound in question is characterized by the presence of a fluorine atom and a tetrahydropyridine moiety, which may enhance its biological activity and selectivity towards certain molecular targets.
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be classified as an indole alkaloid due to its structural features. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. This classification is significant as it often correlates with specific biological activities and mechanisms of action.
The synthesis of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to scale up the synthesis process. This method allows for better control over reaction parameters such as temperature and pressure, leading to increased efficiency and reproducibility of product yields.
The molecular structure of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be represented by its chemical formula . The compound features:
Key structural data include:
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can participate in various chemical reactions:
These reactions can be performed using standard organic chemistry techniques such as refluxing in suitable solvents or employing catalytic systems to facilitate transformations .
The mechanism of action for 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific biological targets. The presence of the fluorine atom enhances its binding affinity to target proteins or enzymes involved in various cellular pathways. This interaction can modulate biological activity by influencing signaling pathways relevant to conditions such as depression or cancer .
The physical properties of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include:
Chemical properties include:
Relevant data from studies indicate that these properties contribute significantly to its utility in drug design and development .
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
This compound exemplifies how modifications to classical structures like indoles can lead to novel agents with enhanced biological activities and therapeutic potentials.
The indole nucleus—a bicyclic aromatic system comprising fused benzene and pyrrole rings—serves as a privileged scaffold in neurotherapeutics. Its planar topology and electronic properties facilitate reversible binding to diverse neuroreceptors and transporters. Indole derivatives exhibit inherent affinity for serotonin (5-HT) receptors, attributed to structural mimicry of the endogenous ligand serotonin (5-hydroxytryptamine) [4] [8]. This molecular mimicry underpins the therapeutic utility of indole-based compounds across neurological and psychiatric disorders.
Table 1: Neuroactive Indole Derivatives and Biological Targets
Compound Name | Biological Target | Structural Features |
---|---|---|
RU 24969 hemisuccinate | Serotonin 5-HT₁B/5-HT₁A receptors | 5-Methoxy-THP substitution at C3 |
Cediranib (AZD 2171) | VEGF receptor kinase | 4-Fluoro-2-methylindole core |
6-Fluoro-3-(1,2,3,6-THP-4-yl)-1H-indole | GABA receptors | 6-Fluoro substitution on indole |
E7820 | Angiogenesis inhibitor (unknown target) | 3,7-Dicyano-4-methylindole |
Recent innovations focus on C3 modifications of the indole scaffold to enhance target selectivity and pharmacokinetic properties. Substituents at this position—including the tetrahydropyridinyl group—modulate electron density across the π-system, thereby influencing ligand-receptor binding kinetics and functional activity. Research highlights improved metabolic stability and blood-brain barrier (BBB) penetration in fluorinated indoles compared to non-halogenated analogs, positioning them as optimized candidates for CNS drug development [4] .
The 1,2,3,6-tetrahydropyridine (THP) moiety—a partially unsaturated six-membered nitrogen heterocycle—confers unique advantages in G-protein-coupled receptor (GPCR) ligand design. Unlike fully saturated piperidines, the THP ring adopts a puckered conformation that transitions between pseudo-equatorial and pseudo-axial states, enabling adaptive binding to receptor allosteric sites [2] [4]. This conformational plasticity enhances complementarity with the dynamic binding pockets prevalent in aminergic GPCRs, including dopamine and serotonin receptors.
Molecular modeling studies of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9) reveal charge distribution patterns where the sp³-hybridized C2 and C6 atoms act as electron donors, while the sp²-hybridized C4 position exhibits electrophilic character. This electronic asymmetry facilitates multipoint interactions within GPCR orthosteric sites:
Table 2: Structural Properties of THP-Containing Pharmacophores
Parameter | 1,2,3,6-Tetrahydropyridine | Piperidine |
---|---|---|
Ring Saturation | Partial (non-aromatic) | Full |
Conformational Flexibility | High | Moderate |
Basic Nitrogen pKₐ | ~8.5 | ~10.0 |
Electron Density Distribution | Asymmetric | Symmetric |
Notably, THP-containing compounds like 6-fluoro-3-(1,2,3,6-THP-4-yl)-1H-indole demonstrate enhanced selectivity for GABAergic receptors compared to their piperidine counterparts, attributed to the ring’s reduced basicity and optimized steric profile. The non-planar geometry prevents deep penetration into hydrophobic binding pockets associated with off-target receptor subtypes, improving pharmacological specificity [2].
Strategic fluorination represents a cornerstone in optimizing CNS drug candidates, with position-specific fluorine incorporation critically influencing molecular properties. In 7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, the C7 fluorine atom exerts three primary effects:
Lipophilicity Modulation:Fluorine substitution typically increases logP by ~0.25 units per atom, enhancing passive diffusion through lipid membranes. The 6-fluoro analog (CAS 180161-14-2) exhibits a calculated logP of 2.7, compared to 2.4 for the non-fluorinated parent compound (C₁₃H₁₄N₂, MW 198.26) [1] [7]. This elevation supports BBB permeability while maintaining solubility within CNS drug-like space (optimal logP range: 2–5).
Metabolic Stabilization:Fluorine impedes cytochrome P450-mediated oxidation at adjacent positions. Microsomal studies of 5,6-difluoro-3-(1,2,3,6-THP-4-yl)-1H-indole (C₁₃H₁₂F₂N₂, MW 234.25) reveal a 60% reduction in 6-hydroxylation compared to non-fluorinated analogs, extending plasma half-life .
Electrostatic Steering:The fluorine atom’s high electronegativity creates localized dipole moments that can strengthen receptor binding via dipole-dipole interactions or halogen bonding. Computational analyses suggest the C7 fluorine in the title compound may form favorable contacts with serine residues in 5-HT₂A receptor binding pockets [4].
Table 3: Comparative Properties of Fluorinated Indole-THP Analogs
Compound | Molecular Formula | MW | logPcalc | BBB Permeability Predicta |
---|---|---|---|---|
3-(1,2,3,6-THP-4-yl)-1H-indole (base structure) | C₁₃H₁₄N₂ | 198.26 | 2.4 | Moderate |
6-Fluoro-3-(1,2,3,6-THP-4-yl)-1H-indole | C₁₃H₁₃FN₂ | 216.26 | 2.7 | High |
5,6-Difluoro-3-(1,2,3,6-THP-4-yl)-1H-indole | C₁₃H₁₂F₂N₂ | 234.25 | 3.1 | High |
7-Fluoro-3-(1,2,3,6-THP-4-yl)-1H-indole | C₁₃H₁₃FN₂ | 216.26 | ~2.8 | High (predicted) |
a Predicted based on polar surface area (<70Ų) and molecular weight (<450 Da)
Positional selectivity significantly impacts fluorination outcomes. C7 fluorination avoids steric clashes with the tetrahydropyridinyl substituent at C3—a limitation observed in C4- or C5-fluorinated analogs where ortho-interactions induce ring strain. Consequently, the 7-fluoro isomer offers optimal steric tolerance while maximizing electronic benefits for CNS targeting .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: